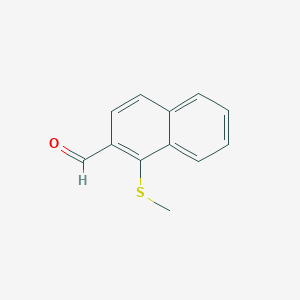
1-Methylsulfanylnaphthalene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylsulfanylnaphthalene-2-carbaldehyde is an organic compound belonging to the naphthalene family. This compound features a naphthalene ring substituted with a methylsulfanyl group at the first position and an aldehyde group at the second position. Its unique structure makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylsulfanylnaphthalene-2-carbaldehyde typically involves the introduction of the methylsulfanyl group and the aldehyde group onto the naphthalene ring. One common method is the Friedel-Crafts acylation followed by a series of functional group transformations. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts reactions followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methylsulfanylnaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like thiols or amines under basic conditions.
Major Products Formed:
Oxidation: 1-Methylsulfanylnaphthalene-2-carboxylic acid.
Reduction: 1-Methylsulfanylnaphthalene-2-methanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Methylsulfanylnaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Methylsulfanylnaphthalene-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methylsulfanyl group may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparaison Avec Des Composés Similaires
1-Methylsulfanylnaphthalene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2-Methylsulfanylnaphthalene-1-carbaldehyde: Similar structure but with different substitution positions, leading to different chemical properties and reactivity.
Uniqueness: 1-Methylsulfanylnaphthalene-2-carbaldehyde is unique due to the specific positioning of the methylsulfanyl and aldehyde groups on the naphthalene ring, which imparts distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C12H10OS |
|---|---|
Poids moléculaire |
202.27 g/mol |
Nom IUPAC |
1-methylsulfanylnaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H10OS/c1-14-12-10(8-13)7-6-9-4-2-3-5-11(9)12/h2-8H,1H3 |
Clé InChI |
WATXBZCEQLSOMR-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=CC2=CC=CC=C21)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


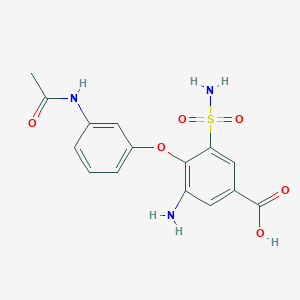
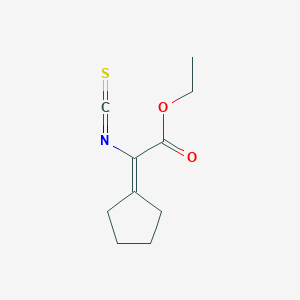
![1,1'-[(3-Methylphenyl)methylene]dipiperidine](/img/structure/B14655334.png)


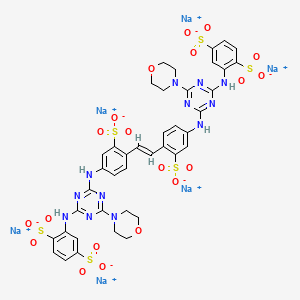
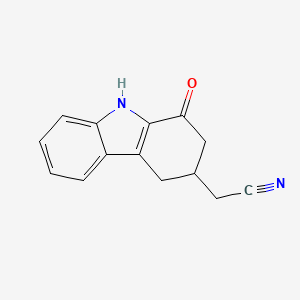
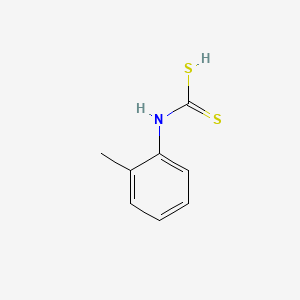
![Bicyclo[7.1.0]decan-2-one](/img/structure/B14655353.png)
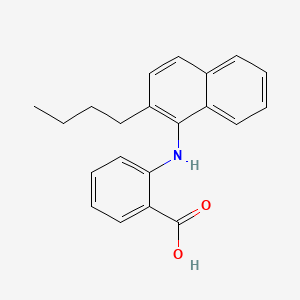


![2-[(4-Cyanoanilino)diazenyl]benzonitrile](/img/structure/B14655370.png)

